molecular formula C24H22O5 B12810172 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- CAS No. 184900-58-1

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis-

Katalognummer: B12810172
CAS-Nummer: 184900-58-1
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: SHEXXUGVGVASRQ-DNQXCXABSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- is a complex organic compound known for its unique structural properties This compound belongs to the class of benzofurobenzopyrans, which are characterized by a fused benzofuran and benzopyran ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the construction of the benzopyran ring system. Key reagents such as methoxy and phenylmethoxy groups are introduced through specific substitution reactions. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow chemistry techniques. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered stereochemistry.

Wissenschaftliche Forschungsanwendungen

6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6H-Benzofuro(3,2-c)(1)benzopyran-8-ol: Lacks the methoxy and phenylmethoxy groups, resulting in different chemical properties.

    6a,11a-Dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-benzopyran: Similar structure but without the benzofuran ring.

Uniqueness

The presence of both benzofuran and benzopyran rings, along with methoxy and phenylmethoxy groups, makes 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-6a-methyl-9-(phenylmethoxy)-, cis- unique

Eigenschaften

CAS-Nummer

184900-58-1

Molekularformel

C24H22O5

Molekulargewicht

390.4 g/mol

IUPAC-Name

(6aS,11aS)-3-methoxy-6a-methyl-9-phenylmethoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-8-ol

InChI

InChI=1S/C24H22O5/c1-24-14-28-20-10-16(26-2)8-9-17(20)23(24)29-21-12-22(19(25)11-18(21)24)27-13-15-6-4-3-5-7-15/h3-12,23,25H,13-14H2,1-2H3/t23-,24-/m1/s1

InChI-Schlüssel

SHEXXUGVGVASRQ-DNQXCXABSA-N

Isomerische SMILES

C[C@]12COC3=C([C@H]1OC4=CC(=C(C=C24)O)OCC5=CC=CC=C5)C=CC(=C3)OC

Kanonische SMILES

CC12COC3=C(C1OC4=CC(=C(C=C24)O)OCC5=CC=CC=C5)C=CC(=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.